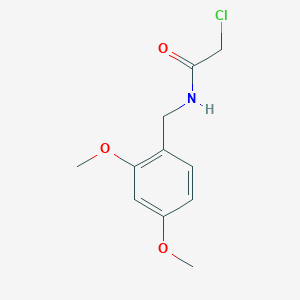

2-Chloro-N-(2,4-dimethoxybenzyl)acetamide

描述

Contextualization of Chloroacetamide Derivatives in Chemical Sciences

Chloroacetamide derivatives represent a significant class of compounds in chemistry, characterized by a chloro-substituted acetyl group attached to a nitrogen atom. Due to the high reactivity of the carbon-chlorine bond, these molecules are highly versatile synthetic intermediates. arkat-usa.orgresearchgate.net The mobile chlorine atom is an excellent leaving group, readily undergoing nucleophilic substitution reactions. researchgate.net This reactivity allows for the facile introduction of various functionalities, making chloroacetamides key precursors in the synthesis of diverse heterocyclic systems such as aziridines, lactams, and piperazines. arkat-usa.org

The utility of the chloroacetamide scaffold extends into multiple fields. In agriculture, compounds like Alachlor and Metolachlor are well-established herbicides, demonstrating the biological activity inherent to this structural motif. researchgate.net Furthermore, numerous chloroacetamide derivatives have been synthesized and investigated for a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.netscielo.org.zaijpsr.info Their application is also found in materials science and solid-state chemistry. arkat-usa.orgscielo.org.za The adaptability of the chloroacetamide core structure continues to make it a focal point of synthetic and medicinal chemistry research.

Importance of N-Benzyl Amides in Contemporary Organic Synthesis and Medicinal Chemistry Research

N-benzyl amides are a cornerstone of modern organic chemistry, primarily due to the dual role of the benzyl (B1604629) group. It can act as a crucial protecting group for amines, which is fundamental in multi-step syntheses of complex molecules like pharmaceuticals and natural products. acs.orgorganic-chemistry.org The stability of the N-benzyl group under many reaction conditions, coupled with its susceptibility to cleavage through methods like hydrogenolysis or oxidation, makes it an invaluable tool for synthetic chemists. acs.org

Beyond its role in protection, the N-benzyl amide moiety is a common structural feature in biologically active molecules. The formation of the amide bond itself is one of the most vital reactions in the synthesis of pharmaceuticals, with reports indicating that over a quarter of all drugs contain at least one amide group. nih.gov The N-benzyl framework is specifically found in compounds developed for therapeutic purposes, including potent enzyme inhibitors for anticancer research. acs.org The transformation of N-benzyl amides into other functional groups, such as amines or carboxylic acids, further underscores their synthetic importance. pearson.com

Overview of Research Trajectories for 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide

Research involving this compound leverages the combined chemical properties of its chloroacetamide and N-(2,4-dimethoxybenzyl) components. The primary application of this compound is as a chemical intermediate for the synthesis of more complex molecules. Its structure is purpose-built for sequential reactions; the chloro group provides a reactive site for nucleophilic substitution, while the 2,4-dimethoxybenzyl group can function as a protecting group that is cleavable under mild acidic conditions. jst.go.jp

The molecule's potential in medicinal chemistry has been noted, with investigations into its possible antimicrobial and antidepressant effects. The presence of electron-donating methoxy (B1213986) groups on the benzene (B151609) ring may play a role in modulating biological activity by potentially enhancing binding to target enzymes or receptors. The synthesis of this compound is typically straightforward, involving the reaction of 2,4-dimethoxybenzylamine (B23717) with chloroacetyl chloride, making it an accessible building block for further chemical exploration.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 928713-27-3 |

| Molecular Formula | C₁₁H₁₄ClNO₃ |

| Molecular Weight | 243.69 g/mol |

| Functional Groups | Chloroacetamide, N-benzyl amide, Methoxy ether |

| Primary Use | Synthetic Intermediate |

Table 2: Key Reactive Sites and Their Synthetic Utility

| Functional Group | Description of Reactivity | Common Transformations |

| α-Chloro Amide | The chlorine atom is a good leaving group, making the adjacent carbon electrophilic. | Nucleophilic substitution with N, S, or O nucleophiles to form new C-N, C-S, or C-O bonds. |

| Amide N-H | Can be deprotonated under basic conditions to form an amidate anion. | Alkylation, acylation. |

| 2,4-Dimethoxybenzyl Group | Can be cleaved under specific oxidative or acidic conditions. | Deprotection to reveal a primary amide or secondary amine, depending on the subsequent steps. |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-[(2,4-dimethoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-15-9-4-3-8(10(5-9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRSJSADGNJHOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)CCl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Chloro N 2,4 Dimethoxybenzyl Acetamide

Nucleophilic Substitution Reactions of the Chlorine Atom

The most characteristic reaction of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide and related α-chloroacetamides is the nucleophilic substitution of the chlorine atom. researchgate.net The chlorine is an effective leaving group, and the adjacent carbonyl group activates the α-carbon, facilitating attack by a wide range of nucleophiles. youtube.com This reactivity allows for the straightforward introduction of diverse functionalities, making chloroacetamides valuable intermediates in organic synthesis. nih.gov

The substitution can be effected by oxygen, nitrogen, and sulfur-based nucleophiles. researchgate.net For instance, reaction with hydroxide (B78521) ions can yield the corresponding α-hydroxy derivative, 2-hydroxy-N-(2,4-dimethoxybenzyl)acetamide. Similarly, amines can displace the chloride to form α-amino acetamides, and thiols can be used to generate α-thioether linkages. Another example involves the reaction of N-aryl-2-chloroacetamides with sodium hydrogen selenide (B1212193) to produce diorganyl selenide compounds. ekb.eg The versatility of this reaction is a cornerstone of the synthetic utility of the chloroacetamide scaffold.

Table 1: Examples of Nucleophilic Substitution Reactions on Chloroacetamide Scaffolds

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Oxygen | Sodium Hydroxide | α-Hydroxy Acetamide (B32628) |

| Oxygen | Phenoxides | α-Aryloxy Acetamide |

| Nitrogen | Primary/Secondary Amines | α-Amino Acetamide |

| Sulfur | Thiols / Thiolates | α-Thioether Acetamide |

| Sulfur | Thiourea (B124793) | Isothiouronium Salt |

| Selenium | Sodium Hydrogen Selenide | Diorganyl Selenide |

Cyclization Reactions and Heterocycle Formation Utilizing Chloroacetamide Precursors

N-aryl 2-chloroacetamides are particularly useful in this context, as they can be converted into a range of biologically relevant heterocycles such as imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net A common strategy involves the reaction with a bifunctional nucleophile. For example, the reaction of an N-aryl-2-chloroacetamide with ammonium (B1175870) thiocyanate (B1210189) leads to the formation of 2-(arylimino)thiazolidin-4-ones. researchgate.net Similarly, reaction with thiourea can produce aminothiazole derivatives. orientjchem.org The chloroacetamide group's ability to act as a versatile building block is also evident in its use for synthesizing larger ring systems like piperazines and macrocyclic ligands. arkat-usa.org

Radical cyclization presents another pathway for heterocycle synthesis from related precursors. Atom transfer radical cyclization (ATRC) of N-alkenyl trichloroacetamides, mediated by copper or ruthenium catalysts, is a well-established method for synthesizing lactams, which are core structures in many pharmaceuticals. ub.edu

Table 2: Heterocycles Synthesized from Chloroacetamide Precursors

| Precursor Type | Reagent(s) | Resulting Heterocycle |

|---|---|---|

| N-Aryl-2-chloroacetamide | Ammonium Thiocyanate | 2-(Arylimino)thiazolidin-4-one |

| 2-Chloro-N,N-diphenylacetamide | Thiourea | N,N-Diphenyl-aminothiazole |

| N-Aryl-2-chloroacetamide | Various bifunctional reagents | Imidazole, Pyrrole |

| N-Alkenyl Trichloroacetamide | Cu(I) or Ru(II) catalysts | γ-Lactam |

Mechanistic Studies of C–N Bond Cleavage and Rearrangements

While the C-Cl bond is the most labile, the cleavage of the C–N bonds within this compound can also be achieved under specific conditions. The most studied cleavage is the removal of the 2,4-dimethoxybenzyl (DMB) protecting group from the amide nitrogen. The DMB group is known to be labile under certain acidic or oxidative conditions. bme.hu

Acid-catalyzed cleavage is a common method for deprotection. For instance, treatment with strong acids like triflic acid can effectively remove the DMB group. bme.hu The proposed mechanism involves protonation of one of the electron-rich methoxy (B1213986) groups on the benzyl (B1604629) ring, which facilitates the cleavage of the N-benzyl bond to release the unprotected amide and a stabilized 2,4-dimethoxybenzyl cation. Other studies have shown that the DMB group can be cleaved from tertiary sulfonamides using catalytic amounts of bismuth(III) triflate, suggesting an alternative Lewis acid-catalyzed pathway. acs.org

Electrochemical methods offer a metal-free approach to cleaving benzyl C–N bonds. researchgate.net Mechanistic studies suggest a process involving single-electron oxidation at the anode to form a nitrogen radical cation, which then undergoes further steps to yield the cleaved products. researchgate.netnih.gov Although these studies often focus on simpler benzylamines, the principles are applicable to the N-benzyl bond in the target molecule.

Rearrangements involving chloroacetamide structures have also been observed, particularly in the context of radical reactions. For example, unusual rearrangements and dearomatization have been documented during copper-catalyzed atom transfer radical cyclizations of structurally related N-(1-phenylethyl)trichloroacetamides. ub.edu

Table 3: Conditions for 2,4-Dimethoxybenzyl (DMB) Group Cleavage

| Reagent/Method | Conditions | Substrate Type |

|---|---|---|

| Triflic Acid | Strong acid | N-DMB substituted 1,3-diazaoxindoles bme.hu |

| Bismuth(III) Triflate | Catalytic, 85 °C | N-DMB substituted tertiary sulfonamides acs.org |

| Electrochemical Oxidation | Constant current, MeCN/H₂O | Benzylamines researchgate.net |

Applications in Polymer Modification and Solid-State Chemistry

The reactive chlorine atom of chloroacetamide derivatives makes them suitable reagents for polymer modification. These molecules can be grafted onto polymers containing nucleophilic functional groups, thereby altering the polymer's properties. A related application is the synthesis of novel monomers. For example, 2-chloro-N-(4-methoxyphenyl)acetamide has been reacted with sodium methacrylate (B99206) via nucleophilic substitution to create a new methacrylate-functionalized monomer, which can then be polymerized to create functional materials. researchgate.net

Table 4: Solid-State Structural Features of N-Aryl Chloroacetamides

| Compound | Key Intermolecular Interaction | Resulting Supramolecular Structure |

|---|---|---|

| 2-Chloro-N-(2,4-dimethylphenyl)acetamide | N—H⋯O hydrogen bonds researchgate.net | Molecular Chains researchgate.net |

| 2-Chloro-N-(4-hydroxyphenyl)acetamide | N—H⋯O and O—H⋯O hydrogen bonds nih.gov | Tapes nih.gov |

Biological Activity and Mechanistic Investigations of 2 Chloro N 2,4 Dimethoxybenzyl Acetamide and Analogous Compounds

Herbicidal Activity Profiles

The herbicidal potential of chloroacetamide compounds is well-documented, with their efficacy being closely linked to their chemical structure. Research into 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide and its analogues has provided insights into their activity against specific weed species and the molecular pathways they disrupt.

While direct studies on the herbicidal efficacy of this compound against Anagallis arvensis (a broadleaf weed) and Lolium temulentum (a grass weed) are not extensively available in the reviewed literature, research on analogous N-benzyl chloroacetamide derivatives provides valuable data. A study evaluating novel chloroacetamide derivatives demonstrated significant herbicidal activity against these two weed species. eurjchem.comresearchgate.net The efficacy is typically measured by the EC50 value, which represents the concentration of the compound required to inhibit 50% of the plant growth.

For instance, the study by El-Zemity et al. (2021) tested several novel chloroacetamide derivatives and compared their herbicidal activity to the commercial herbicide acetochlor. researchgate.net The results, presented as EC50 values in mg/L, indicated that some of the synthesized compounds exhibited potent activity against both A. arvensis and L. temulentum. researchgate.net

Below is an interactive data table summarizing the herbicidal activity of some analogous chloroacetamide compounds against the specified weed species, based on the findings from the aforementioned study.

| Compound Name | Weed Species | EC50 (mg/L) |

| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | Anagallis arvensis | 3321 |

| Lolium temulentum | 2948 | |

| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | Anagallis arvensis | Not specified |

| Lolium temulentum | Not specified | |

| 2-Chloro-N-cinnamyl-N-(4-sulfamoylphenyl)acetamide | Anagallis arvensis | Higher than Acetochlor |

| Lolium temulentum | Higher than Acetochlor | |

| 2-chloro-N-(2,5-dichlorophenyl)-N-(2-hydroxybenzyl)acetamide | Anagallis arvensis | Higher than Acetochlor |

| Lolium temulentum | Higher than Acetochlor | |

| Acetochlor (Standard) | Anagallis arvensis | 4141 |

| Lolium temulentum | 3100 |

Note: The data presented is for analogous compounds, not this compound itself.

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. researchgate.net VLCFAs are crucial components of plant cell membranes and are essential for various physiological processes, including cell division and expansion. The inhibition of VLCFA synthase leads to a cascade of disruptive effects within the plant, ultimately causing growth inhibition and death. researchgate.net

Molecular docking studies on novel chloroacetamide derivatives have shown that these compounds can bind to the active sites of Very Long Chain Fatty Acid Synthase (VLCFAs), suggesting a high affinity for this target enzyme. eurjchem.com This interaction is believed to be the key to their herbicidal activity.

The herbicidal potency of chloroacetamide derivatives is significantly influenced by the nature of the substituents on the nitrogen atom of the acetamide (B32628). The steric and electronic properties of these substituents play a crucial role in the molecule's ability to interact with the target enzyme.

For N-benzyl chloroacetamides, the substitution pattern on the benzyl (B1604629) ring can modulate the herbicidal activity. While specific structure-activity relationship (SAR) studies for the 2,4-dimethoxybenzyl group are not detailed in the available literature, general principles suggest that the electronic nature and position of substituents on the aromatic ring are critical. For example, a study on N-alkyl-N-(substituted benzyl)-4-halo-2-alkenamides found that combinations of certain alkyl groups and either 4-cyano- or 4-chlorobenzyl substituents on the amide nitrogen atom were most favorable for herbicidal activity. nih.gov This indicates that both the nature and position of the substituent on the benzyl ring are important for optimizing herbicidal efficacy.

Antimicrobial and Antifungal Efficacy

In addition to their herbicidal properties, chloroacetamide derivatives have been investigated for their potential as antimicrobial and antifungal agents. The following sections detail the activity of these compounds against various bacterial and fungal strains.

Research on the antibacterial properties of chloroacetamide derivatives has shown a spectrum of activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, studies on analogous compounds provide insights into their potential efficacy.

A study on newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated that these compounds were effective against Staphylococcus aureus (a Gram-positive bacterium) and, to a lesser extent, against Escherichia coli (a Gram-negative bacterium). nih.gov Another study on chloroacetamide derivatives reported comparable activity to standard drugs against S. aureus and E. coli. eurjchem.com Furthermore, the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae has been demonstrated. nih.govscielo.br

The following interactive data table summarizes the available data on the antimicrobial activity of analogous chloroacetamide compounds.

| Compound Class/Name | Bacterial Strain | Activity/MIC |

| N-(substituted phenyl)-2-chloroacetamides | S. aureus | Effective |

| E. coli | Less effective | |

| Chloroacetamide derivatives | S. aureus | Comparable to standard |

| E. coli | Comparable to standard | |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | K. pneumoniae | Demonstrated activity |

| N-benzyl-3-methylbut-2-enamide derivatives | S. aureus | MIC: 0.01-0.02 g/mL |

| E. coli | MIC: 0.01 g/mL | |

| N-benzyl-3-chloropyrazine-2-carboxamide derivatives | S. aureus | MIC: 7.81 µM |

Note: MIC stands for Minimum Inhibitory Concentration. The data is for analogous compounds.

The antifungal potential of chloroacetamide derivatives has also been explored. An analogous compound, 2-chloro-N-phenylacetamide, has shown significant antifungal activity against fluconazole-resistant strains of Candida albicans. scielo.br This compound was found to inhibit both planktonic cells and biofilm formation. scielo.br The Minimum Inhibitory Concentration (MIC) for 2-chloro-N-phenylacetamide against C. albicans strains ranged from 128 to 256 µg/mL. scielo.br

Another study on N-(substituted phenyl)-2-chloroacetamides reported moderate effectiveness against C. albicans. nih.gov

The interactive data table below presents the antifungal activity of analogous compounds.

| Compound Name | Fungal Strain | MIC (µg/mL) |

| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 |

| N-(substituted phenyl)-2-chloroacetamides | Candida albicans | Moderately effective |

Note: The data presented is for analogous compounds, not this compound itself.

Mechanistic Probes into Antimicrobial Action (e.g., Lanosterol (B1674476) 14α-demethylase inhibition)

The antimicrobial activity of chloroacetamide derivatives is attributed to various mechanisms, a key example being the inhibition of crucial fungal enzymes. One of the most vital targets in antifungal therapy is Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol (B1671047). Ergosterol is a critical component of the fungal cell membrane, responsible for maintaining its integrity and fluidity. scielo.brnih.gov Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately compromising the fungal cell membrane, which inhibits fungal growth. researchgate.netnih.gov

While azole drugs are the most well-known inhibitors of CYP51, research has identified various non-azole compounds that also target this enzyme. researchgate.net Studies on compounds like 2-chloro-N-phenylacetamide have explored their interaction with CYP51 through computational models. scielo.br These models predict the binding energy and interactions between the compound and the enzyme's active site, suggesting that inhibition of this key enzyme is a plausible mechanism for the observed antifungal effects. scielo.br

Beyond CYP51, other mechanisms have been proposed for chloroacetamide analogs. The reactive chloroacetamide group can form covalent bonds with the active site cysteine residues of various enzymes. nih.govresearchgate.net This has been demonstrated in plant polyketide synthases and the bacterial enzyme MurA, which is involved in peptidoglycan biosynthesis. nih.govresearchgate.net This covalent inhibition is often irreversible and time-dependent. researchgate.net Furthermore, for some chloroacetamide derivatives active against bacteria like Klebsiella pneumoniae, it is suggested that they may act on penicillin-binding proteins, leading to cell lysis. nih.govdntb.gov.ua The presence of the chloro atom on the alpha carbon appears to be essential for the biological activity of these molecules. nih.gov

Anticancer and Cytotoxic Potential

The anticancer potential of this compound and its analogs is frequently linked to their ability to inhibit specific enzymes that are crucial for cancer cell proliferation and survival. The chloroacetamide "warhead" is a reactive electrophile capable of forming covalent bonds, often with cysteine residues in the active or allosteric sites of target proteins, leading to irreversible inhibition. nih.govnih.gov

A prominent target for chloroacetamide derivatives is the Ubiquitin-like Modifier Activating Enzyme 5 (UBA5), the E1 activating enzyme for the UFM1 cascade, which is important for cancer cell survival. nih.govbiorxiv.org While direct inhibition by the title compound is not extensively documented, the development of selective micromolar inhibitors of UBA5 demonstrates the tractability of this enzyme as a target for therapeutic intervention. nih.gov Another study identified a chloroacetamide-based fragment as a potent inhibitor of MurA, an enzyme involved in bacterial cell wall synthesis, highlighting the versatility of this chemical scaffold in enzyme inhibition. researchgate.netbiorxiv.org

Other enzymatic targets have been identified for analogous compounds, underscoring the broad potential of this chemical class.

Fibroblast Growth Factor Receptors (FGFRs): A novel chloroacetamide, UPR1376, was found to be an irreversible inhibitor of FGFR1, blocking its phosphorylation and showing potent anti-proliferative activity against FGFR1-amplified lung cancer cells. nih.gov

Glutathione (B108866) S-transferase (GST): Molecular docking studies suggest that glutathione-2-chloroacetamide conjugates can bind with high affinity to GST, indicating that GST inhibition may be a key mechanism for the anticancer effects of some chloroacetamide-thiazole derivatives. uran.ua

TEAD Transcriptional Co-activators: A library screening of chloroacetamide electrophiles identified new scaffolds that covalently bind to a conserved cysteine in the palmitate-binding pocket of TEADs, allosterically inhibiting its interaction with the YAP1 co-activator, a critical node in the Hippo signaling pathway. nih.gov

Very-long-chain fatty acid elongase: Chloroacetamide herbicides like metazachlor (B166288) are known to inhibit this enzyme, which is involved in cell division and tissue differentiation. medchemexpress.com

The table below summarizes enzymatic inhibition data for various chloroacetamide analogs.

| Compound Class/Example | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| Chloroacetamide Derivatives | UBA5 (UFM1-activating enzyme) | Serves as a target for selective inhibitors, crucial for cancer cell survival. | nih.gov |

| UPR1376 (Chloroacetamide) | FGFR1 | Irreversible inhibitor, blocks proliferation of FGFR1-amplified lung cancer cells. | nih.gov |

| Chloroacetamide-Thiazole Derivatives | Glutathione S-transferase (GST) | Inhibition of GST is a potential anticancer mechanism. | uran.ua |

| Dihydropyrazole Chloroacetamides | TEAD (Transcriptional Enhanced Associate Domain) | Covalently binds to Cys-367, inhibiting the TEAD-YAP1 interaction. IC50 values in the single-digit micromolar range. | nih.gov |

| Metazachlor | Very-long-chain fatty acid elongase | Inhibits synthesis of very long chain fatty acids, interfering with cell division. | medchemexpress.com |

Chloroacetamide compounds modulate several cellular pathways to exert their anticancer effects, with the induction of apoptosis (programmed cell death) being a primary mechanism. nih.govfrontiersin.org Studies on various analogs have demonstrated their ability to trigger apoptotic responses in different cancer cell lines. For instance, chloroacetamidine anthrathiophenediones were shown to activate a strong apoptotic response in T24 bladder cancer cells, confirmed by the activation of caspases 3/7 and PARP-1 cleavage. nih.gov This apoptotic induction was associated with the downregulation of cyclin D1 and cell cycle arrest in the G2 phase. nih.gov

Similarly, the dichloro-analog, dichloroacetate (B87207) (DCA), has been shown to promote apoptosis in lung, breast, glioblastoma, and endometrial cancer cells. dcaguide.org This effect is often linked to a metabolic shift from glycolysis towards glucose oxidation. dcaguide.org

The modulation of key signaling pathways is also critical to the anticancer activity of these compounds. Natural compounds, in general, are known to target numerous cellular signaling pathways, including NF-κB, MAPK, Wnt, and Akt, to inhibit cancer cell proliferation and metastasis. frontiersin.org Chloroacetamide derivatives have been specifically implicated in several of these pathways:

Hippo-YAP Pathway: As mentioned previously, chloroacetamide fragments can covalently inhibit TEAD, a key transcriptional factor in the Hippo pathway, thereby disrupting its interaction with the oncogenic co-activator YAP1. nih.gov

Ras Signaling: In bladder cancer cells with a mutant HRAS gene, chloroacetamidine-containing compounds were found to inhibit HRAS expression, which is a critical upstream regulator of proliferation and survival pathways like the MAPK/ERK cascade. nih.gov

Protein Synthesis and Stress Response: Some complex natural products induce apoptosis via the PKR/eIF2α/caspase 12–dependent pathway, which involves the inhibition of protein synthesis. nih.gov The chloroacetamide-containing compound RA375, an inhibitor of the 26S proteasome regulatory subunit RPN13, activates unfolded protein response (UPR) signaling, ROS production, and apoptosis. medchemexpress.com

Furthermore, some substituted chloroacetamides have been identified as potential inhibitors of cancer stem cells (CSCs), which are responsible for chemoresistance and tumor relapse. nih.gov These compounds were shown to inhibit the self-renewal capacity of cancer cells with stem-like characteristics in sphere-forming assays. nih.gov

Other Biological Activities (e.g., Anti-inflammatory, Antiparasitic, Antioxidant)

Beyond their antimicrobial and anticancer effects, this compound and related structures have been investigated for a range of other biological activities.

Anti-inflammatory Activity: Numerous acetamide derivatives have been synthesized and evaluated as anti-inflammatory agents. nih.govarchivepp.com A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in pathological inflammation. galaxypub.co Molecular docking studies on 2-chloro-N,N-diphenylacetamide derivatives and 2-(2,4-dichlorophenoxy)acetic acid analogs have shown favorable interactions with the active site of COX-2, suggesting their potential as selective inhibitors. orientjchem.orgmdpi.com For example, N-aroyl-substituted halo-anthranilic acid amides showed significant inhibition of carrageenan-induced edema, a common model for acute inflammation. biorxiv.org

Antiparasitic Activity: Chloroacetamide-based structures have demonstrated notable efficacy against various parasites. For instance, 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide was found to be a potent apoptosis inducer in the promastigote form of Leishmania mexicana, the causative agent of cutaneous leishmaniasis.

Antioxidant Activity: The antioxidant potential of acetamide derivatives has been explored through various in vitro assays. nih.govmdpi.comresearchgate.net These studies often measure the compound's ability to scavenge free radicals, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. nih.govmdpi.com Additionally, their capacity to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophage cell lines is also evaluated as an indicator of antioxidant and potential anti-inflammatory effects. nih.govresearchgate.net The structure-activity relationship of flavonoid acetamide derivatives revealed that the presence and position of hydroxyl groups play a significant role in their antioxidant capacity. mdpi.com

The table below summarizes key findings related to these additional biological activities.

| Activity | Compound/Analog Class | Assay/Model | Key Findings | Reference |

|---|---|---|---|---|

| Anti-inflammatory | 2-Chloro-N,N-diphenylacetamides | Inhibition of COX-1/COX-2 (in silico) | Compounds showed favorable docking scores against COX enzymes. | orientjchem.org |

| Anti-inflammatory | 2-(Substituted phenoxy) Acetamides | Carrageenan-induced paw edema | Compound 3c showed significant anti-inflammatory activity. | nih.gov |

| Antiparasitic | 2-Chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide | Leishmania mexicana promastigotes | Induced apoptosis in the parasites. | medchemexpress.com |

| Antioxidant | Phenylacetamide Derivatives | ABTS radical scavenging, ROS/NO production in macrophages | Several compounds showed antioxidant activity and reduced ROS/NO. | nih.govmdpi.comresearchgate.net |

| Antioxidant | Flavonoid Acetamide Derivatives | DPPH radical scavenging | IC50 values ranged from 31.52–198.41 µM. | mdpi.com |

Computational Chemistry and Molecular Docking Approaches

Computational chemistry and molecular docking are indispensable tools for elucidating the potential mechanisms of action for compounds like this compound and its analogs. These in silico methods predict how a ligand (the compound) might bind to the active or allosteric site of a biological target, typically a protein or enzyme. orientjchem.org This approach helps in rationalizing observed biological activities and guiding the design of more potent and selective derivatives. nih.gov

Molecular docking studies have been widely applied to chloroacetamide derivatives to predict their interactions with various enzymatic targets. The process involves generating a three-dimensional model of the compound and "docking" it into the known crystal structure of the target protein, which is often obtained from the Protein Data Bank (PDB). orientjchem.org The output is typically a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction, and a visual representation of the binding pose. mdpi.com

Key interactions that stabilize the ligand-protein complex include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens) on the ligand and amino acid residues in the protein's binding pocket.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., phenyl rings) and hydrophobic amino acid residues.

Van der Waals Forces: General non-specific attractive forces between atoms.

The table below presents a summary of molecular docking studies performed on various chloroacetamide analogs against different biological targets.

| Compound Class | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| 2-Chloro-N,N-diphenylacetamide derivatives | COX-1 / COX-2 | 2OYU / 1PXX | Favorable docking scores compared to Diclofenac. | Not specified | orientjchem.org |

| 2-(2,4-Dichlorophenoxy)-N-(arylthioureido)ethyl)acetamides | COX-2 | Not specified | -8.9 to -10.4 | Arg120, Tyr355 | mdpi.com |

| Chloroacetamide derivatives | Bacterial DNA Gyrase | Not specified | Favorable binding energies supporting antibacterial activity. | Not specified | eurjchem.comresearchgate.net |

| Chloroacetamide-Thiazole derivatives | Glutathione S-transferase (GST) | Not specified | Higher binding affinities for glutathione conjugates compared to a reference complex. | Not specified | uran.ua |

| 2-Chloro-N-phenylacetamide | Fungal C-14-α-demethylase | 4UYL | Binding energy predicted, supporting enzyme inhibition. | Not specified | scielo.br |

These computational approaches have been instrumental in identifying potential targets for chloroacetamides, such as COX-2 for anti-inflammatory activity, bacterial DNA gyrase for antimicrobial effects, and fungal lanosterol 14α-demethylase for antifungal action. scielo.brorientjchem.orgresearchgate.net

Derivatization and Structure Activity Relationship Sar Studies of 2 Chloro N 2,4 Dimethoxybenzyl Acetamide

Rational Design of Novel Chloroacetamide Derivatives

The rational design of new chemical entities based on the chloroacetamide scaffold is a key strategy to develop agents with improved efficacy and specific biological targets. This process often involves computational and cheminformatic approaches to predict the properties of novel derivatives. nih.gov Quantitative structure-activity relationship (QSAR) analysis, for instance, is employed to correlate the structural or physicochemical properties of compounds with their biological activity. nih.govresearchgate.net

Key parameters considered in the design of novel chloroacetamide derivatives include lipophilicity, electronic effects, and steric factors. nih.govmdpi.com Predictive models such as Lipinski's rule of five and Veber's and Egan's methods are often applied to assess the drug-likeness and oral bioavailability of designed molecules. nih.gov For example, by analyzing these parameters, researchers can design N-substituted phenyl-2-chloroacetamides with optimized lipophilicity, which is crucial for penetrating the phospholipid bilayer of cell membranes to reach their target. researchgate.net The design process may also focus on creating molecules that target specific enzymes; molecular docking studies can predict the binding affinity and interaction of designed chloroacetamide derivatives with the active sites of proteins like dihydrofolate reductase, a target for antimicrobial and anticancer agents. rsc.org This in silico screening allows for the prioritization of compounds for synthesis, saving time and resources.

Synthesis of Hybrid Molecules with Enhanced Pharmacophoric Properties

A prominent strategy in medicinal chemistry is the creation of hybrid molecules, which combine two or more pharmacophoric units to produce a new compound with potentially synergistic or enhanced biological activity. The N-substituted chloroacetamide moiety is an ideal building block for this approach due to the high reactivity of its chlorine atom, which is easily displaced by various nucleophiles. researchgate.netresearchgate.net

The synthesis of these hybrid molecules typically involves the chloroacetylation of a primary or secondary amine to form the N-substituted chloroacetamide intermediate. This intermediate can then be reacted with another biologically active molecule containing a nucleophilic group (such as an amine, thiol, or alcohol). researchgate.netnih.gov For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide has been used as an intermediate to synthesize a series of derivatives by reacting it with various substituted anilines. nih.gov Similarly, chloroacetamide derivatives have been linked to benzimidazole, triazolopyridazine, and pyrazole (B372694) moieties to create novel compounds with potent antimicrobial, anticancer, or anti-inflammatory activities. rsc.orgnih.govnih.gov Coupling agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are also utilized to facilitate the formation of amide bonds between a chloroacetamide precursor and another molecular fragment. mdpi.com

These synthetic strategies allow for the creation of diverse chemical libraries where the chloroacetamide "warhead" is combined with various recognition elements to target specific biological structures, thereby enhancing pharmacophoric properties. nih.govresearchgate.net

Influence of Substituent Patterns on Biological Activities and Chemical Yields

The biological activity and synthetic accessibility of chloroacetamide derivatives are profoundly influenced by the nature and position of substituents on the molecule. Structure-activity relationship (SAR) studies are crucial for understanding these effects and for optimizing lead compounds. nih.gov

A primary factor governing biological activity is lipophilicity, which is modulated by the substituents. researchgate.netmdpi.com For example, in a series of N-(substituted phenyl)-2-chloroacetamides, derivatives bearing halogenated phenyl rings (e.g., 4-chloro, 4-fluoro) demonstrated high antimicrobial activity, attributed to their increased lipophilicity which facilitates passage through cell membranes. nih.govresearchgate.net Generally, electron-withdrawing groups on an aryl tail group are preferred over electron-donating groups for enhanced potency. nih.gov The total number of carbon atoms in the molecule and the type of hydrocarbon substituents (e.g., straight vs. branched alkyl chains) are also critical factors affecting lipophilicity and, consequently, biological activity and potential toxicity. mdpi.com

The position of substituents on an aromatic ring can also lead to significant differences in efficacy against various microbial strains. nih.gov For instance, the substitution pattern can determine whether a compound is more effective against Gram-positive or Gram-negative bacteria. researchgate.net Chemical yields can also be affected by substituent patterns, particularly due to steric hindrance. The synthesis of chloroacetamides from secondary amines with bulky substituents may require more rigorous reaction conditions or specialized methods, such as performing the reaction in a water phase with an inorganic alkali, to achieve high yields. google.com

| Substituent Type/Position | Influence on Biological Activity | Reference |

|---|---|---|

| Halogens (F, Cl, Br) on Phenyl Ring | Increases lipophilicity, often leading to enhanced antimicrobial activity. | nih.govresearchgate.net |

| Electron-Withdrawing Groups | Generally preferred over electron-donating groups for improved potency. | nih.gov |

| Total Number of Carbon Atoms | Major factor affecting lipophilicity, pharmacokinetics, and potential toxicity. | mdpi.com |

| Nature of Hydrocarbon Substituent (straight vs. branched) | Can significantly impact environmental behavior and biological activity. | mdpi.com |

| Bulky/Sterically Hindering Groups | May require modified synthetic protocols to achieve high chemical yields. | google.com |

Advanced Spectroscopic and Crystallographic Techniques in Structural Elucidation of Derivatives

The unambiguous characterization of newly synthesized chloroacetamide derivatives is essential to confirm their chemical structure and purity. A combination of advanced spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. nih.govnih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. youtube.com

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify characteristic functional groups. For chloroacetamide derivatives, key absorption bands include the N-H stretch (for secondary amides), the C=O stretch of the amide group, and the C-Cl stretch. ijpsr.infowisc.edu

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. Electron-impact mass spectrometry (EI-MS) is commonly used for this purpose. nih.govwisc.edu

Crystallographic Techniques:

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. researchgate.netmdpi.com This technique is invaluable for confirming molecular geometry, stereochemistry, and conformation. Furthermore, it elucidates supramolecular features, such as intermolecular hydrogen bonding and π-π stacking interactions, which are crucial for understanding how molecules pack in the solid state. mdpi.comnih.gov Hirshfeld surface analysis can be used in conjunction with crystallographic data to further investigate these intermolecular interactions. mdpi.com

These analytical methods, when used in combination, provide a comprehensive characterization of novel chloroacetamide derivatives, confirming their successful synthesis and providing the structural foundation for interpreting their biological activities. nih.govmdpi.com

Emerging Research Directions and Future Perspectives for 2 Chloro N 2,4 Dimethoxybenzyl Acetamide

Development of Novel and Green Synthetic Methodologies

The conventional synthesis of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide involves the reaction of 2,4-dimethoxybenzylamine (B23717) with chloroacetyl chloride. This process typically utilizes a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct and is conducted in a solvent like dichloromethane (B109758). While effective, this method presents opportunities for improvement in line with the principles of green chemistry, which aim to reduce waste and environmental impact. ijprt.org

Future research is expected to focus on developing more sustainable synthetic protocols. This includes the exploration of:

Green Solvents: Replacing chlorinated solvents like dichloromethane with more environmentally benign alternatives.

Catalytic Innovations: Investigating the use of reusable, solid acid catalysts, such as zeolites, which have been shown to be effective in other organic syntheses and can be easily recovered and reused for multiple reaction cycles. ijprt.org

Alternative Energy Sources: Employing methods like microwave irradiation, which can accelerate reaction times, reduce energy consumption, and often lead to higher yields compared to conventional heating. ijprt.org

Continuous Flow Chemistry: Industrial-scale production could benefit from shifting from batch processing to continuous flow reactors. This technology offers enhanced control over reaction parameters like temperature and pressure, leading to improved yield (potentially by up to 20%), a significant reduction in solvent usage, and the integration of automated quality control.

| Parameter | Conventional Batch Synthesis | Potential Green/Flow Synthesis |

|---|---|---|

| Solvent | Dichloromethane | Greener alternatives (e.g., ionic liquids, supercritical fluids) |

| Catalyst | Triethylamine (Base) | Reusable solid catalysts (e.g., Zeolites) |

| Energy Source | Conventional Heating | Microwave Irradiation |

| Process Type | Batch | Continuous Flow |

| Yield Improvement | Baseline | Potentially >20% increase |

| Environmental Impact | Higher (solvent waste) | Lower (reduced waste, recyclable components) |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

Preliminary studies have indicated that this compound possesses potential antimicrobial and antidepressant properties. Research has shown its ability to inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa, and it has demonstrated effects comparable to standard antidepressants in animal models. The mechanism is believed to stem from the interplay between the reactive chloro group, which can undergo nucleophilic substitution, and the dimethoxybenzyl group, which can form hydrogen bonds and hydrophobic interactions with biological molecules.

However, the full spectrum of its biological activity is far from being fully explored. Future research will likely focus on:

Broad-Spectrum Antimicrobial Activity: Expanding testing to a wider range of bacteria and fungi. Related chloroacetamide derivatives have shown significant activity against various microbes, suggesting that the target compound could have a broader application as an antimicrobial or disinfectant. ijpsr.info

Anticancer Potential: Investigating its efficacy against various cancer cell lines. The core structure is a versatile scaffold used in the synthesis of more complex molecules, and its derivatives could be tailored to target specific pathways involved in cancer progression.

Enzyme Inhibition: Given that structural analogs of chloroacetamides have been studied for their effects on enzymes like DNA ligase and cyclooxygenase-2 (COX-2), exploring the inhibitory potential of this compound against these and other enzymes is a logical next step. researchgate.netmdpi.com This could open doors to applications as anti-inflammatory or novel anticancer agents.

Neurological Disorders: Building on the preliminary antidepressant findings, further investigation into its mechanism of action within the central nervous system could reveal its potential for treating a wider range of neurological and psychiatric disorders.

| Therapeutic Area | Potential Target/Application | Rationale based on Structural Analogs |

|---|---|---|

| Infectious Disease | Broad-spectrum antibacterial/antifungal | General chloroacetamide class shows antimicrobial properties. ijpsr.info |

| Oncology | Anticancer agent | Serves as a scaffold for complex molecules with potential biological activity. |

| Inflammation | COX-2 Inhibition | Derivatives of related compounds are promising COX-2 inhibitors. mdpi.com |

| Neurology | Antidepressant, Anxiolytic | Initial studies show antidepressant-like effects in animal models. |

Application in Agrochemistry and Industrial Materials Science Beyond Current Scope

The utility of this compound extends beyond medicine into agrochemistry and materials science. The chloroacetamide chemical class is well-established in the agricultural sector, with compounds like Alachlor being used as herbicides. lsuagcenter.com This precedent suggests that this compound could be a candidate for developing new agrochemicals. Future research could involve screening for herbicidal or pesticidal activity, potentially leading to products with novel mechanisms of action or improved environmental profiles.

In materials science, the compound is recognized as a valuable intermediate for synthesizing specialty chemicals. lookchem.com The reactive chlorine atom provides a handle for further chemical modifications, making it a versatile building block. Future directions could include:

Polymer Synthesis: Using the compound as a monomer or a functionalizing agent to create novel polymers with specific properties.

Organochalcogen Chemistry: Serving as a precursor for the synthesis of organochalcogen compounds, which have applications in materials science and as antioxidants. ekb.eg

Functional Materials: Incorporating the molecule into larger structures to develop materials with tailored electronic, optical, or biological properties.

Advanced Computational Modeling for Predictive Research and Drug Design

Modern chemical and pharmaceutical research relies heavily on computational modeling to accelerate discovery and reduce costs. For this compound, these in silico techniques offer a powerful way to predict its behavior and guide experimental work.

Key computational approaches that will shape future research include:

Molecular Docking: These simulations can predict how the compound binds to the active sites of various biological targets, such as enzymes and receptors. By screening it against libraries of proteins, researchers can identify high-probability targets for its observed biological effects and discover new ones. For example, docking studies on similar molecules have been used to validate their interaction with enzymes like COX-2 and DNA ligase. researchgate.netmdpi.com

Density Functional Theory (DFT) Calculations: DFT can be used to analyze the electronic structure of the molecule, helping to understand its reactivity, stability, and spectroscopic properties. nih.gov This is crucial for designing more effective synthetic routes and for understanding its mechanism of action at a subatomic level.

Hirshfeld Surface Analysis: This technique helps in visualizing and quantifying intermolecular interactions within a crystal structure. nih.govnih.gov It can provide insights into how the molecule interacts with itself and with other molecules, which is valuable for drug design and for understanding its physical properties.

By leveraging these advanced computational tools, researchers can rationally design new derivatives of this compound with enhanced potency, selectivity, and improved physicochemical properties, significantly accelerating the journey from initial discovery to potential application.

常见问题

Q. What are the recommended synthetic methodologies for 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide?

A common approach involves reacting 2,4-dimethoxybenzylamine with chloroacetyl chloride under controlled conditions. For example:

- Dissolve 2,4-dimethoxybenzylamine (1 mmol) in anhydrous dichloromethane.

- Add chloroacetyl chloride (1.1 mmol) dropwise at 0°C with stirring.

- Warm to room temperature, stir for 4–6 hours, and purify via recrystallization (ethanol/water) . Key considerations : Use inert atmosphere (N₂/Ar) to prevent side reactions. Monitor pH to avoid decomposition.

| Synthetic Method Comparison | |----------------------------------|---------------------------------------------| | Reagents | Chloroacetyl chloride, 2,4-dimethoxybenzylamine | | Solvent | Dichloromethane, ethanol | | Yield | 65–85% (varies with purity of reagents) | | Purification | Recrystallization or column chromatography |

Q. How should researchers characterize the compound’s structural integrity?

Use a combination of spectroscopic and crystallographic techniques:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., methoxy groups at 2,4-positions, acetamide linkage) .

- IR : Identify C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- X-ray crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. What safety protocols are critical during handling?

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation .

- Storage : Keep at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational modeling aid in understanding intermolecular interactions in crystalline forms?

- Perform density functional theory (DFT) calculations to map hydrogen-bonding networks observed in X-ray structures (e.g., N–H···O interactions stabilizing crystal packing) .

- Use molecular docking to simulate binding with biological targets (e.g., enzyme active sites) .

Q. What strategies optimize reaction yields in derivative synthesis (e.g., quinolinyloxy acetamides)?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for coupling reactions .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

- Temperature control : Gradual heating (reflux at 60–80°C) minimizes side products .

Q. How to resolve contradictions in spectral data across studies?

- Cross-validate techniques : Compare NMR chemical shifts with computed values (e.g., using ChemDraw or Gaussian).

- Replicate conditions : Ensure identical solvent, temperature, and concentration for reproducibility .

- Refer to databases : Cross-check with NIST Chemistry WebBook for IR/MS reference data .

Q. What are the implications of steric and electronic effects in regioselective reactions involving this compound?

- Steric hindrance : The 2,4-dimethoxybenzyl group directs electrophilic substitution to the less hindered para position.

- Electronic effects : Methoxy groups activate the aromatic ring, favoring nucleophilic attack at meta positions in certain conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。